2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Lipophilicity Drug design Positional isomerism

Reproducible medicinal chemistry suffers when pyrazole-butanoic acid congeners are substituted generically-ΔXLogP3 up to 1.4 disrupts permeability and binding. This 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1006473-54-6) is a fully characterized, lead-like fragment (XLogP3=1.8, TPSA=55.1 Ų) with a carboxylic acid handle for amide coupling, esterification, or reduction. - Differentiated 2-substitution geometry offers a tangible advantage over the 3-positional isomer (XLogP3=1.0) and 4-Cl analog (XLogP3=2.4), enabling systematic SAR without scaffold changes. - Structurally related to a known FABP4 ligand (PDB 7FWZ, IC50=0.109 µM), providing a scaffold-hopping entry point for metabolic stability optimization. - Supplied with ≥97% purity, sealed in dry, 2-8 °C storage, and shipped globally at ambient temperature.

Molecular Formula C8H9F3N2O2
Molecular Weight 222.167
CAS No. 1006473-54-6
Cat. No. B2384604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS1006473-54-6
Molecular FormulaC8H9F3N2O2
Molecular Weight222.167
Structural Identifiers
SMILESCCC(C(=O)O)N1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C8H9F3N2O2/c1-2-5(7(14)15)13-4-3-6(12-13)8(9,10)11/h3-5H,2H2,1H3,(H,14,15)
InChIKeySXCCBRAAIUVZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Physicochemical Profile & Analogs


2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1006473-54-6) is a heterocyclic carboxylic acid that combines a 3‑trifluoromethyl‑pyrazole ring with a butanoic acid chain substituted at the 2‑position. Its molecular formula is C₈H₉F₃N₂O₂ (MW 222.16 g·mol⁻¹) [1]. Computed descriptors include XLogP3‑AA = 1.8, topological polar surface area (TPSA) = 55.1 Ų, and one hydrogen‑bond donor [1]. The compound serves as a versatile research intermediate and building block in medicinal chemistry, where the electron‑withdrawing trifluoromethyl group modulates lipophilicity, metabolic stability, and hydrogen‑bonding properties relative to close structural analogs [1].

Workflow: Medicinal chemistry intermediate and fragment-based library design
Selection context: CF₃-pyrazole scaffold with controlled lipophilicity for lead-like physicochemical optimization
Differentiator: 2-substituted butanoic acid geometry; contrasted with 3-positional isomer and non-fluorinated analogs

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Why Analogs Cannot Substitute


Pyrazole‑butanoic acid congeners differ in the position of the carboxylic acid linkage (2‑, 3‑, or 4‑position), the electronic nature of substituents (CF₃, Cl, H, i‑Pr), and the resulting physicochemical profiles. Simply exchanging one member of this series for another introduces measurable changes in lipophilicity (ΔXLogP3 up to 1.4 log units across four compounds), molecular size, and hydrogen‑bond acceptor count [1][2][3][4]. These differences directly affect membrane permeability, aqueous solubility, and target‑binding free energy, making generic substitution unreliable for structure‑based drug‑design campaigns or reproducible chemical biology experiments [1][2][3][4].

Attribute
Why direct replacement may fail
Positional isomerism (2- vs 3- or 4- substitution)
Target: 2-substituted butanoic acid chain enables intramolecular H-bonding with pyrazole N2.
Analog risk: 3- and 4-substituted isomers cannot form this interaction, shifting XLogP3 up to 0.8 log units and altering permeability context.
Lipophilicity and conformational profile may not transfer.
Electronic substitution (CF₃ vs H vs Cl)
Target: 3-CF₃ group provides electron-withdrawing character and class-level metabolic stability.
Analog risk: Non-fluorinated (H) analog lacks CF₃-driven lipophilicity and stability; 4-Cl analog overshoots lipophilicity (ΔXLogP3 +0.6) and adds molecular weight.
Lipophilic efficiency and metabolic stability profile may differ significantly.
Hydrogen-bond acceptor count (HBA)
Target: 6 HBA, driven by CF₃ fluorines, without increasing TPSA beyond 55.1 Ų.
Analog risk: Non-fluorinated analog has only 3 HBA, reducing polar interaction capacity while TPSA remains unchanged.
Binding-mode context and solubility interactions may not reproduce.

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Key Differentiators vs. Analogs


LogP Advantage Over 3-Positional Isomer

The 2‑substituted butanoic acid (target compound) exhibits an XLogP3‑AA of 1.8, whereas the 3‑substituted positional isomer (CAS 1153329‑93‑1) exhibits XLogP3‑AA = 1.0. The ΔXLogP3 = +0.8 log units indicates that moving the carboxylic acid from the 3‑position to the 2‑position increases lipophilicity substantially, likely due to altered intramolecular hydrogen bonding between the acid group and the pyrazole N2 atom [1][2].

LogP vs 3-Positional Isomer
Head-to-head
ΔXLogP3 = +0.8
Target: 1.8 | Comparator: 1.0
Supports higher passive permeability ranking within tested isomers
Computed XLogP3; correlating experimental logD may refine interpretation
Lipophilicity Drug design Positional isomerism

CF3-Driven LogP Increase vs. Unsubstituted Analog

Replacing the 3‑H of the pyrazole ring by a CF₃ group raises XLogP3 from 0.9 (2‑(1H‑pyrazol‑1‑yl)butanoic acid, CAS 923526‑87‑8) to 1.8 (target compound). This ΔXLogP3 = +0.9 log units is quantitatively consistent with the well‑established Hansch π‑value of the CF₃ substituent [1][2].

CF₃-Driven LogP vs Unsubstituted
Head-to-head
ΔXLogP3 = +0.9
Target: 1.8 | Unsubstituted: 0.9
Consistent with CF₃ Hansch π-value for lipophilicity and stability class
Class-level inference; experimental logD and microsomal stability data to verify
Lipophilicity enhancement Metabolic stability Fragment-based drug discovery

Intermediate Lipophilicity vs. 4-Chloro-CF3 Analog

Introducing a chlorine atom at the pyrazole 4‑position (CAS 1006333‑14‑7) pushes XLogP3 to 2.4, exceeding the target compound by +0.6 log units while adding 34.5 Da to the molecular weight. The target compound therefore retains a more favorable balance between lipophilicity and size (LipE‑related advantages) [1][2].

Lipophilicity vs 4-Cl-CF₃ Analog
Head-to-head
ΔXLogP3 = –0.6
Target: 1.8 (MW 222.16) | 4-Cl: 2.4 (MW 256.61)
May support more favorable lipophilic efficiency profile
Lower MW and intermediate XLogP3 reported; solubility requires experimental confirmation
Lipophilic efficiency Pharmacokinetics Halogen substitution

Hydrogen-Bond Acceptor Count Differentiation

The trifluoromethyl group elevates the hydrogen‑bond acceptor (HBA) count from 3 (non‑fluorinated analog) to 6 (target compound and all CF₃‑containing analogs), while the hydrogen‑bond donor count remains at 1 and TPSA remains constant at 55.1 Ų across the series [1][2][3]. The additional HBA capacity can strengthen interactions with protein backbone amides or water networks without increasing polar surface area.

HBA Count Differentiation
Class-level
Target: 6 HBA
Unsubstituted: 3 HBA | TPSA unchanged at 55.1 Ų
Reported HBA increase without TPSA penalty; binding-context relevance
Computed by Cactvs; experimental H-bond strength data not available
Hydrogen bonding Solubility Target recognition

Metabolic Stability Advantage of 3-CF3-Pyrazole Scaffold

In closely related 3‑trifluoromethyl‑pyrazole‑butanoic acid series (exemplified by the FABP4 ligand in PDB 7FWZ, IC₅₀ = 0.109 µM), the 3‑CF₃‑1H‑pyrazole tautomer demonstrated superior metabolic stability over the 2H‑tautomer [1]. While no direct microsomal‑stability data exist for the target compound itself, the 3‑CF₃‑1H‑pyrazole motif is conserved, supporting class‑level inference that it resists cytochrome P450‑mediated oxidation better than non‑fluorinated or 2H‑pyrazole analogs.

3-CF₃-Pyrazole Scaffold Stability
Class-level inference
3-CF₃-1H-pyrazole tautomer
Reference: PDB 7FWZ (FABP4 ligand, IC₅₀ 0.109 µM)
Class-level literature supports metabolic stability context for 3-CF₃-1H-pyrazole motif
No direct microsomal stability data for target compound; data to verify
Metabolic stability Oxidative metabolism CF₃ pharmacophore

Intramolecular H-Bonding from Regioisomerism

The 2‑position attachment of the butanoic acid chain allows the carboxylic acid proton to form a five‑membered intramolecular hydrogen bond with the pyrazole N2 atom, a geometry impossible in the 3‑ and 4‑substituted isomers. This interaction is expected to lower the acid pKa by approximately 0.5–1.0 log units and reduce the polar surface area accessible for solvation [1][2]. Quantitative pKa measurements are not available, but the difference in XLogP3 (1.8 vs 1.0 for the 3‑isomer) is consistent with enhanced intramolecular hydrogen bonding [1][2].

Intramolecular H-Bonding Potential
Supporting evidence
Estimated pKa shift ~0.5–1.0
2-substituted geometry enables 5-membered H-bond with N2
Reported structural rationale consistent with ΔXLogP3; pKa not experimentally confirmed
Conformational hypothesis; requires pKa measurement for validation
Conformational analysis Intramolecular hydrogen bond pKa modulation

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: High-Value Application Scenarios


Fragment-Based Lead Discovery with Controlled Lipophilicity

With XLogP3 = 1.8 and TPSA = 55.1 Ų, the target compound sits within the “lead‑like” space (MW < 250 Da, cLogP < 3, TPSA < 60 Ų). Its intermediate lipophilicity, compared to both the more lipophilic 4‑Cl analog (XLogP3 = 2.4) and the less lipophilic 3‑positional isomer (XLogP3 = 1.0), makes it a preferred fragment for optimizing passive permeability while maintaining aqueous solubility [1][2][4].

Scaffold-Hopping in FABP4 Inhibitor Programs

The 3‑CF₃‑pyrazole‑butanoic acid framework is structurally related to a known FABP4 ligand co‑crystallized with human FABP4 (PDB 7FWZ, IC₅₀ = 0.109 µM) [5]. The target compound’s differentiated 2‑substitution geometry and predicted metabolic stability make it a valuable starting point for scaffold‑hopping campaigns aimed at improving selectivity or pharmacokinetic profiles over the published tetrahydropyrazolocyclohepta scaffold [5].

SAR Library Design via Physicochemical Variation

Procurement of the target compound alongside its 3‑positional isomer, non‑fluorinated analog, and 4‑Cl analog enables a systematic SAR matrix. The measured ΔXLogP3 range (0.9 to 2.4) and variation in HBA count (3 to 6) allow rigorous exploration of lipophilicity‑activity and hydrogen‑bonding‑activity relationships without introducing additional scaffold changes [1][2][3][4].

Advanced Intermediate for Patent Libraries

The carboxylic acid handle at the 2‑position, combined with the electron‑deficient 3‑CF₃‑pyrazole ring, provides a versatile functionalization point for amide coupling, esterification, or reduction. This reactivity profile, coupled with the intermediate lipophilicity and higher HBA count compared to non‑fluorinated pyrazoles, supports its use in generating patent‑diversified compound libraries where metabolic stability and permeability are key selection criteria [1][3].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Controlled lipophilicity (XLogP3 1.8, TPSA 55.1 Ų) within lead-like space
Permeability-solubility balance review
FABP4 inhibitor scaffold-hopping
3-CF₃-pyrazole-butanoic acid framework with differentiated 2-substitution
Selectivity and pharmacokinetic profiling vs PDB 7FWZ reference
SAR library design
Systematic variation in XLogP3 (0.9–2.4) and HBA count (3–6) across analog set
Lipophilicity-activity and hydrogen-bonding-activity relationship mapping
Patent-diversified intermediate library
Carboxylic acid handle for amide coupling or esterification; electron-deficient pyrazole
Metabolic stability and permeability endpoint screening

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